molecular formula C14H11N3O4 B6047865 [(2-nitrophenyl)hydrazono](phenyl)acetic acid

[(2-nitrophenyl)hydrazono](phenyl)acetic acid

Cat. No. B6047865
M. Wt: 285.25 g/mol
InChI Key: CMOFOUJMWGLQNL-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-nitrophenyl)hydrazono](phenyl)acetic acid, also known as NPHA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and biochemical research. NPHA is a hydrazone derivative of phenylacetic acid, which is synthesized through a simple and efficient method.

Mechanism of Action

The mechanism of action of [(2-nitrophenyl)hydrazono](phenyl)acetic acid is not fully understood. However, it has been proposed that [(2-nitrophenyl)hydrazono](phenyl)acetic acid exerts its biological activities through the inhibition of key enzymes and signaling pathways involved in various cellular processes. For example, [(2-nitrophenyl)hydrazono](phenyl)acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. [(2-nitrophenyl)hydrazono](phenyl)acetic acid has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
[(2-nitrophenyl)hydrazono](phenyl)acetic acid has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit antimicrobial activity against a variety of bacterial and fungal strains. [(2-nitrophenyl)hydrazono](phenyl)acetic acid has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, [(2-nitrophenyl)hydrazono](phenyl)acetic acid has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

[(2-nitrophenyl)hydrazono](phenyl)acetic acid has several advantages for lab experiments. It is a stable and easily synthesized compound, which makes it readily available for research purposes. In addition, [(2-nitrophenyl)hydrazono](phenyl)acetic acid exhibits a wide range of biological activities, which makes it a versatile compound for studying various cellular processes. However, [(2-nitrophenyl)hydrazono](phenyl)acetic acid also has some limitations. It has low solubility in water, which can limit its use in aqueous-based experiments. In addition, [(2-nitrophenyl)hydrazono](phenyl)acetic acid has not been extensively studied for its toxicity and pharmacokinetics, which can limit its potential applications in drug development.

Future Directions

There are several future directions for the research on [(2-nitrophenyl)hydrazono](phenyl)acetic acid. One direction is to further investigate the mechanism of action of [(2-nitrophenyl)hydrazono](phenyl)acetic acid and its potential targets in various cellular processes. Another direction is to explore the potential applications of [(2-nitrophenyl)hydrazono](phenyl)acetic acid in drug development, particularly in the development of antimicrobial and anticancer agents. Furthermore, the synthesis of [(2-nitrophenyl)hydrazono](phenyl)acetic acid derivatives with improved solubility and bioavailability can also be explored to expand its potential applications.

Synthesis Methods

The synthesis of [(2-nitrophenyl)hydrazono](phenyl)acetic acid involves the reaction of 2-nitrobenzaldehyde with phenylhydrazine in the presence of acetic acid. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to form [(2-nitrophenyl)hydrazono](phenyl)acetic acid. The yield of [(2-nitrophenyl)hydrazono](phenyl)acetic acid can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the ratio of reactants.

Scientific Research Applications

[(2-nitrophenyl)hydrazono](phenyl)acetic acid has been extensively studied for its potential applications in drug development and biochemical research. It has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer activities. In addition, [(2-nitrophenyl)hydrazono](phenyl)acetic acid has been used as a ligand for the preparation of metal complexes, which have been shown to exhibit improved biological activities compared to the free ligand.

properties

IUPAC Name

(2Z)-2-[(2-nitrophenyl)hydrazinylidene]-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c18-14(19)13(10-6-2-1-3-7-10)16-15-11-8-4-5-9-12(11)17(20)21/h1-9,15H,(H,18,19)/b16-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOFOUJMWGLQNL-SSZFMOIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2[N+](=O)[O-])/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(2-nitrophenyl)hydrazinylidene]-2-phenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.